2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester
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Overview
Description
2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester is a complex organic compound that features a thiophene ring, a pyrrolo[2,3-b]pyridine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized to introduce the carboxylic acid group. The pyrrolo[2,3-b]pyridine moiety is synthesized separately and then coupled with the thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolo[2,3-b]pyridine moiety can interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with similar reactivity but lacking the pyrrolo[2,3-b]pyridine and sulfonyl groups.
5-Methyl-2-thiophenecarboxylic acid: Another analog with a methyl group instead of the complex pyrrolo[2,3-b]pyridine moiety.
Thiophene-linked 1,2,4-triazoles: Compounds with similar thiophene rings but different functional groups, showing different biological activities.
Properties
CAS No. |
916176-72-2 |
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Molecular Formula |
C20H16N2O4S2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 5-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H16N2O4S2/c1-13-3-5-14(6-4-13)28(24,25)22-12-10-16-15(9-11-21-19(16)22)17-7-8-18(27-17)20(23)26-2/h3-12H,1-2H3 |
InChI Key |
PYVQIAWQJXCZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=CC=C(S4)C(=O)OC |
Origin of Product |
United States |
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